molecular formula C14H21N3O B11863985 1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)-1-methyl- CAS No. 646056-30-6

1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)-1-methyl-

Cat. No.: B11863985
CAS No.: 646056-30-6
M. Wt: 247.34 g/mol
InChI Key: LSWMRRNRJLGHGW-UHFFFAOYSA-N
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Description

7-(5-METHOXYPYRIDIN-3-YL)-1-METHYL-1,7-DIAZASPIRO[4.4]NONANE is a spirocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The compound features a spiro[4.4]nonane core, which is a bicyclic structure with a nitrogen atom at the spiro center, and a methoxypyridine moiety, which contributes to its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(5-METHOXYPYRIDIN-3-YL)-1-METHYL-1,7-DIAZASPIRO[44]NONANE typically involves multi-step organic synthesis One common approach is the cyclization of appropriate precursors under controlled conditionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure consistency and efficiency. Techniques such as continuous flow chemistry and automated synthesis could be employed to produce large quantities of the compound while maintaining quality control. Optimization of reaction conditions, including the choice of reagents and purification methods, is essential for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

7-(5-METHOXYPYRIDIN-3-YL)-1-METHYL-1,7-DIAZASPIRO[4.4]NONANE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature, solvent choice, and reaction time, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the methoxypyridine moiety, while reduction could produce different spirocyclic derivatives.

Scientific Research Applications

7-(5-METHOXYPYRIDIN-3-YL)-1-METHYL-1,7-DIAZASPIRO[4.4]NONANE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(5-METHOXYPYRIDIN-3-YL)-1-METHYL-1,7-DIAZASPIRO[4.4]NONANE involves its interaction with specific molecular targets. The methoxypyridine moiety can interact with enzymes or receptors, modulating their activity. The spirocyclic structure provides stability and specificity in these interactions, potentially leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 5-azoniaspiro[4.4]nonane
  • 5-azoniaspiro[4.5]decane
  • 5-azoniaspiro[4.6]undecane

Uniqueness

Compared to similar compounds, 7-(5-METHOXYPYRIDIN-3-YL)-1-METHYL-1,7-DIAZASPIRO[4.4]NONANE stands out due to its methoxypyridine moiety, which imparts unique chemical reactivity and potential biological activity. The spirocyclic structure also contributes to its stability and specificity in interactions with molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

646056-30-6

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

7-(5-methoxypyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C14H21N3O/c1-16-6-3-4-14(16)5-7-17(11-14)12-8-13(18-2)10-15-9-12/h8-10H,3-7,11H2,1-2H3

InChI Key

LSWMRRNRJLGHGW-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC12CCN(C2)C3=CC(=CN=C3)OC

Origin of Product

United States

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